molecular formula C6H4F3N3O2 B1311898 3-Nitro-5-(trifluoromethyl)pyridin-2-amine CAS No. 53359-69-6

3-Nitro-5-(trifluoromethyl)pyridin-2-amine

Cat. No. B1311898
CAS RN: 53359-69-6
M. Wt: 207.11 g/mol
InChI Key: LHUVKANNSWTRJI-UHFFFAOYSA-N
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Description

“3-Nitro-5-(trifluoromethyl)pyridin-2-amine” is a chemical compound that belongs to the class of organic compounds known as trifluoromethylpyridines . It is a derivative of pyridine, which is a six-membered ring with five carbon atoms and one nitrogen atom . The trifluoromethyl group (-CF3) is a substituent derived from methane, where three hydrogen atoms are replaced by fluorine atoms .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “3-Nitro-5-(trifluoromethyl)pyridin-2-amine”, often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . Various methods of synthesizing such compounds have been reported .


Molecular Structure Analysis

The molecular structure of “3-Nitro-5-(trifluoromethyl)pyridin-2-amine” consists of a pyridine ring substituted with a nitro group (-NO2) at the 3-position, a trifluoromethyl group (-CF3) at the 5-position, and an amine group (-NH2) at the 2-position .

Scientific Research Applications

  • Agrochemical Industry

    • Summary of Application : TFMP derivatives are widely used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
    • Results or Outcomes : The major outcome is the effective protection of crops from pests .
  • Pharmaceutical Industry

    • Summary of Application : Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
    • Results or Outcomes : The major outcome is the development of effective pharmaceutical products .
  • Veterinary Industry

    • Summary of Application : Two veterinary products containing the TFMP moiety have been granted market approval .
    • Results or Outcomes : The major outcome is the development of effective veterinary products .

properties

IUPAC Name

3-nitro-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N3O2/c7-6(8,9)3-1-4(12(13)14)5(10)11-2-3/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUVKANNSWTRJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442417
Record name 3-nitro-5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-5-(trifluoromethyl)pyridin-2-amine

CAS RN

53359-69-6
Record name 3-nitro-5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To ice-water bath cooled, conc. H2SO4 (10 mL) was added 2-amino-5-trifluoromethylpyridine (1.70 g, 10.5 mmol). The resulting solution was heated to 50° C. and 69-71% HNO3 (1.7 mL, 2.6 mmol) was added dropwise over 10 min with stirring. The resulting solution was stirred at 80° C. for 46 h, then allowed to cool to room temperature, poured into ice-water (100 mL) and basified to pH 9 with 40% aq NaOH. The resulting mixture was extracted with EtOAc (5×40 mL). The EtOAc solution was dried (MgSO4), and evaporated to give 1.33 g (61%) of 50 as a yellow powder, mp 191°-3° C. 1H NMR (CDCl3), 6.140 (bs, 1H), 7.916 (bs, 1H), 8.590 (s, 1H), 8.670 (s, 1H).
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Yield
61%

Synthesis routes and methods II

Procedure details

To a 250-mL, round-bottomed flask was added 5-trifluoromethyl-pyridin-2-ylamine (8.3 g, 51.2 mmol, Matrix Scientific) and H2SO4 (49 mL). The resulting mixture was cooled to 0° C., and HNO3 (8.2 mL) was added dropwise. The mixture was heated to 80° C. for 48 h, cooled to room temperature and added dropwise into a vigorously stirred ice-water (500 mL). After the addition, the mixture was basified to pH 9 with ION NaOH and extracted with EtOAc (2×500 mL). The combined organic extracts were dried over MgSO4 and filtered. The solvent was removed in vacuo and the residue was purified by silica gel column chromatography, eluting with EtOAc/hexane (1:2) to give the title compound as a yellow solid. MS (ESI, positive ion) m/z: 208 (M+1).
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
Quantity
49 mL
Type
reactant
Reaction Step One
Name
Quantity
8.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 5-(trifluoromethyl)pyridine-2-amine (1.1 g, 6.79 mmol) dissolved in sulfuric acid (20 mL) at room temperature was added nitric acid (0.475 g, 6.79 mmol). After heating to 70° C. for 1 hr, the reaction mixture was cooled to room temperature and diluted with EtOAc and ice. The organic layer was separated, washed with sat. sodium bicarbonate aq. and brine, dried over anhydrous Na2SO4, filtered, concentrated under reduced pressure and chromatographed on silica gel eluting with a gradient solvent mixture (5% MeOH-DCM to 15% MeOH-DCM) to give the title compound (680 mg). LC/MS: m/z 208(M+H). 1H-NMR (500 MHz, CD3OD): δ 8.60 (d, 1H), 8.67 (d, 1H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.475 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Yan, ZQ Feng, Y Wu, DY Zhou, SM Yiu… - Advanced …, 2024 - Wiley Online Library
Efficient blue phosphors remain a formidable challenge for organic light‐emitting diodes (OLEDs). To circumvent this obstacle, a series of Ir(III)‐based carbene complexes bearing …
Number of citations: 2 onlinelibrary.wiley.com

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